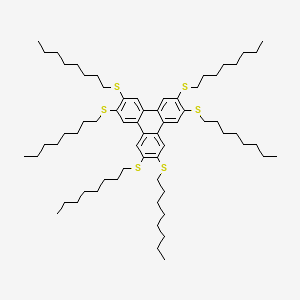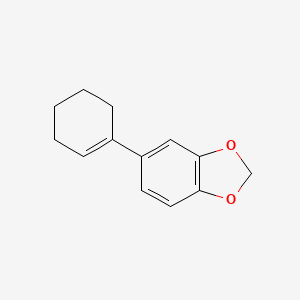![molecular formula C10H12F2O B14349115 {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene CAS No. 91922-66-6](/img/structure/B14349115.png)
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,3-difluoro-2-propanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether linkage between the benzyl group and the difluoropropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to a propyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The difluoropropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar structural features but lacking the benzene ring.
Benzyl alcohol: Shares the benzyl group but does not contain the difluoropropyl moiety.
Difluorobenzene derivatives: Compounds with difluoro substitution on the benzene ring itself.
Uniqueness
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a benzene ring and a difluoropropyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
91922-66-6 |
|---|---|
Fórmula molecular |
C10H12F2O |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1,3-difluoropropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H12F2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
SVCIAVIRZKPMBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(CF)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)








![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

